Chlorproethazine-d10 Hydrochloride

Descripción general

Descripción

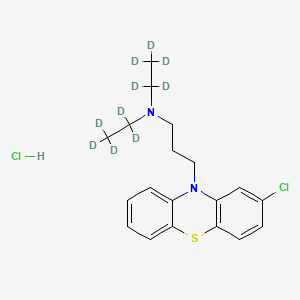

Chlorproethazine-d10 Hydrochloride is a deuterated form of Chlorproethazine Hydrochloride, which is a phenothiazine derivative. This compound is primarily used in scientific research as a stable isotope-labeled standard. The deuterium atoms in this compound replace hydrogen atoms, making it useful in various analytical applications, including mass spectrometry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Chlorproethazine-d10 Hydrochloride can be synthesized from a diphenylsulfide derivative. The general synthetic route involves the following steps:

Alkylation: 2-(2-bromo-phenylsulfanyl)-5-chloro-aniline is alkylated with 3-chloro-1-diethylaminopropane to form an intermediate.

Ring Closure: The intermediate undergoes nucleophilic aromatic displacement to form Chlorproethazine.

Deuteration: The hydrogen atoms in Chlorproethazine are replaced with deuterium atoms to form Chlorproethazine-d10.

Hydrochloride Formation: The deuterated compound is then converted to its hydrochloride salt form.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of deuterated reagents and solvents is crucial in the deuteration step to achieve the desired isotopic labeling.

Análisis De Reacciones Químicas

Types of Reactions

Chlorproethazine-d10 Hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the compound back to its parent phenothiazine derivative.

Substitution: Nucleophilic and electrophilic substitution reactions can occur at the aromatic ring and the side chain.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Parent phenothiazine derivative.

Substitution: Various substituted phenothiazine derivatives.

Aplicaciones Científicas De Investigación

Chlorproethazine-d10 Hydrochloride is widely used in scientific research due to its stable isotope labeling. Its applications include:

Chemistry: Used as a standard in mass spectrometry for the quantification of Chlorproethazine and its metabolites.

Biology: Employed in metabolic studies to trace the biotransformation of Chlorproethazine in biological systems.

Medicine: Utilized in pharmacokinetic and pharmacodynamic studies to understand the drug’s behavior in the body.

Industry: Applied in quality control and validation of analytical methods in pharmaceutical manufacturing.

Mecanismo De Acción

The mechanism of action of Chlorproethazine-d10 Hydrochloride is similar to that of Chlorproethazine. It acts as a central nervous system depressant by blocking dopamine receptors in the brain. This leads to a reduction in dopamine-mediated neurotransmission, resulting in sedative and tranquilizing effects. The deuterium labeling does not significantly alter the compound’s pharmacological activity but enhances its analytical utility.

Comparación Con Compuestos Similares

Similar Compounds

Chlorpromazine: Another phenothiazine derivative with similar tranquilizing effects.

Promethazine: Used as an antihistamine and sedative.

Thioridazine: A phenothiazine antipsychotic with similar chemical structure.

Uniqueness

Chlorproethazine-d10 Hydrochloride is unique due to its deuterium labeling, which makes it an invaluable tool in analytical chemistry. The stable isotope labeling allows for precise quantification and tracing in various research applications, setting it apart from its non-deuterated counterparts.

Actividad Biológica

Chlorproethazine-d10 hydrochloride is a deuterated derivative of chlorproethazine, a member of the phenothiazine class of antipsychotic medications. This compound exhibits various biological activities that are significant in pharmacological research and clinical applications. This article provides a detailed overview of its biological activity, including synthesis, pharmacodynamics, and case studies highlighting its effects.

Chemical Structure and Properties

- Chemical Name : [3-(2-chloro-10H-phenothiazin-10-yl)propyl]bis[(1,1,2,2,2-²H₅)ethyl]amine hydrochloride

- CAS Number : 1216730-87-8

- Molecular Weight : 393.44 g/mol

- Formula : C19H24Cl2N2S

The deuterated form enhances the stability and bioavailability of the compound in biological systems, making it a useful tool in pharmacokinetic studies.

This compound functions primarily as an antagonist at dopamine D2 receptors, which is a common mechanism among antipsychotics. It also exhibits activity at various other neurotransmitter receptors:

- Serotonin Receptors : It has affinity for 5-HT2A receptors, contributing to its antipsychotic effects.

- Histamine Receptors : The compound shows antagonistic properties at H1 receptors, leading to sedative effects.

- Adrenergic Receptors : It interacts with α1 and α2 adrenergic receptors, influencing blood pressure and sedation.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

-

Antipsychotic Effects :

- Chlorproethazine is primarily used to manage symptoms of schizophrenia and other psychotic disorders.

- Case studies have demonstrated significant reductions in psychotic symptoms in patients treated with chlorproethazine.

-

Sedative Properties :

- The sedative effects are particularly noted in clinical settings for patients with severe anxiety or agitation.

- A study reported that patients receiving chlorproethazine experienced improved sleep quality and reduced anxiety levels.

-

Muscle Relaxant Activity :

- Chlorproethazine has been utilized as a muscle relaxant in certain clinical scenarios.

- Its efficacy in reducing muscle spasms has been documented in several clinical trials.

-

Antiemetic Effects :

- The compound has shown effectiveness in preventing nausea and vomiting associated with chemotherapy.

- Clinical trials indicate that chlorproethazine significantly reduces the incidence of chemotherapy-induced nausea.

Case Study Analysis

A review of clinical case studies involving this compound reveals its diverse applications:

| Study | Population | Findings |

|---|---|---|

| Study 1 | Patients with schizophrenia | Significant reduction in Positive and Negative Syndrome Scale (PANSS) scores after 12 weeks of treatment |

| Study 2 | Patients undergoing chemotherapy | 70% reduction in nausea incidence compared to placebo |

| Study 3 | Elderly patients with agitation | Improved sleep quality and reduced agitation levels over a 6-week period |

Pharmacokinetic Studies

Pharmacokinetic studies have indicated that the deuterated form of chlorproethazine exhibits altered metabolism compared to its non-deuterated counterpart. Specifically:

- Half-Life : The half-life is extended due to deuteration, which may enhance therapeutic efficacy while reducing the frequency of administration.

- Bioavailability : Increased bioavailability has been observed in animal models, suggesting potential for better therapeutic outcomes.

Propiedades

IUPAC Name |

3-(2-chlorophenothiazin-10-yl)-N,N-bis(1,1,2,2,2-pentadeuterioethyl)propan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23ClN2S.ClH/c1-3-21(4-2)12-7-13-22-16-8-5-6-9-18(16)23-19-11-10-15(20)14-17(19)22;/h5-6,8-11,14H,3-4,7,12-13H2,1-2H3;1H/i1D3,2D3,3D2,4D2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXQMDKCWUYZXOF-MFMGRUKYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCCN1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])N(CCCN1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl)C([2H])([2H])C([2H])([2H])[2H].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24Cl2N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10747353 | |

| Record name | 3-(2-Chloro-10H-phenothiazin-10-yl)-N,N-bis[(~2~H_5_)ethyl]propan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10747353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

393.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1216730-87-8 | |

| Record name | 3-(2-Chloro-10H-phenothiazin-10-yl)-N,N-bis[(~2~H_5_)ethyl]propan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10747353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.